molecular formula C18H12N2O3S2 B11679373 (5E)-5-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11679373
M. Wt: 368.4 g/mol
InChI Key: ACCUNNQMMUCLQA-LLPGWTFISA-N
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Description

(5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenacyl bromide under basic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitro-substituted thiazolidinone derivatives.

    Reduction: Formation of amino-substituted thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures.

Uniqueness

(5E)-5-[(2E)-3-(3-Nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a nitrophenyl group, and a phenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H12N2O3S2

Molecular Weight

368.4 g/mol

IUPAC Name

(5E)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O3S2/c21-17-16(25-18(24)19(17)14-8-2-1-3-9-14)11-5-7-13-6-4-10-15(12-13)20(22)23/h1-12H/b7-5+,16-11+

InChI Key

ACCUNNQMMUCLQA-LLPGWTFISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S

Origin of Product

United States

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